molecular formula C10H7BrO3 B1277004 3-Bromo-7-hydroxy-4-methylchromen-2-one CAS No. 55977-10-1

3-Bromo-7-hydroxy-4-methylchromen-2-one

Cat. No. B1277004
CAS RN: 55977-10-1
M. Wt: 255.06 g/mol
InChI Key: FVTBEDLKPPVXNH-UHFFFAOYSA-N
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Patent
US09040714B2

Procedure details

NaH (7.71 g, 192.7 mmol) was suspended in DMF (110 mL). The solution of MeOH (2.64 g, 82.5 mmol) in DMF (55 mL) was added drop wise at 0° C. After that, the mixture was stirred at 0° C. for 30 min. The solution of compound 1 (9.54 g, 57.9 mmol) in DMF (55 mL) was added dropwise at 0° C., then the reaction mixture was allowed to warm slowly to RT and stirred for 16 h. The reaction mixture was diluted with 1N HCl (400 mL), extracted with MTBE (250 mL×3). The combined organic layer was washed with H2O (200 mL×5), dried over Na2SO4, filtered, concentrated, purified by silica gel column (PE:EA=10:1) afforded ethyl 4-methoxy-3-oxobutanoate (1.4 g, 15.1%) as light yellow oil.
Name
Quantity
7.71 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
9.54 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[OH:4].Br[C:6]1[C:7](=O)[O:8][C:9]2C(C=1C)=C[CH:12]=[C:11]([OH:17])[CH:10]=2.CN([CH:22]=[O:23])C>Cl>[CH3:22][O:23][CH2:12][C:11](=[O:17])[CH2:10][C:9]([O:8][CH2:7][CH3:6])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
7.71 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
CO
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
9.54 g
Type
reactant
Smiles
BrC=1C(OC2=CC(=CC=C2C1C)O)=O
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
110 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After that, the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to RT
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (250 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O (200 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (PE:EA=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.